![molecular formula C13H12N4OS B3003086 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1779132-43-2](/img/structure/B3003086.png)
2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Thienopyrimidine Derivatives
A study by Hamed et al. (2008) outlined the synthesis of substituted thieno[2,3-d]pyrimidines, starting from ethyl-2-amino-4-isopropylthiophene-3-carboxlate. This process included the reaction of 2-hydrazino-5-isopropyl-thieno[2,3-d]pyrimidin-4(3H)-one and its analogues with various reagents, leading to the formation of different thieno[2,3-d]triazolo[4,3-a]pyrimidines and thieno[3,2-e]triazolo[4,3-a]pyrimidines (Hamed, Zeid, El-Ganzory, & Abdel aal, 2008).
Creation of Novel Heterocyclic Systems
Research by Sauter and Deinhammer (1974) involved the reaction of 2-methylthio-thieno[2.3-d]pyrimidin-4(3H)-ones with heterocyclic secondary amines, ethanolamine, and hydrazine. This led to the creation of new heterocyclic systems, including thieno[2.3-d]-1.2.4-triazolo[4.3-a]pyrimidine (Sauter & Deinhammer, 1974).
Development of Pyrazole Derivatives
Gomha et al. (2017) reported the reaction of 2-Hydrazinyl-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one with various active methylene compounds. This resulted in the synthesis of pyrazole derivatives, which were further utilized for the creation of arylidene-, arylazo-pyrazolinone, and azolo-triazine derivatives (Gomha, El-Idreesy, Mabrouk, & Sayed, 2017).
Antimicrobial Activity Study
A study by Hossain and Bhuiyan (2009) focused on the synthesis of various fused pyrimidines, including derivatives of thieno[2,3-d]pyrimidine, and their subsequent screening for antimicrobial activity. This involved the treatment of 2-amino-4,5-dimethylthiophene-3-carbonitrile with various reagents, leading to the production of thienotriazolopyrimidines and thienopyrimidines, which were then tested for antimicrobial properties (Hossain & Bhuiyan, 2009).
Exploration of Tetrazole Ring Cleavage Reactions
Shyyka et al. (2018) examined the behavior of various hydrazines in a one-pot method for pyrimidine core annulation via 1H-tetrazole ring cleavage. This study involved structural determination of products like hydrazino derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones, contributing to a deeper understanding of these chemical processes (Shyyka, Pokhodylo, Slyvka, Goreshnik, & Obushak, 2018).
properties
IUPAC Name |
2-hydrazinyl-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-7-2-4-8(5-3-7)9-6-19-11-10(9)15-13(17-14)16-12(11)18/h2-6H,14H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEWRIZXSDNWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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